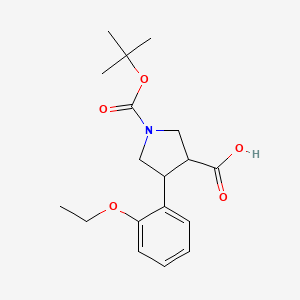

1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1366914-01-3

Cat. No.: VC3131065

Molecular Formula: C18H25NO5

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1366914-01-3 |

|---|---|

| Molecular Formula | C18H25NO5 |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 4-(2-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C18H25NO5/c1-5-23-15-9-7-6-8-12(15)13-10-19(11-14(13)16(20)21)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21) |

| Standard InChI Key | PUAUQKRACBJQSK-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |

Introduction

1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a molecular formula of CHNO and a molecular weight of 335.4 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a pyrrolidine ring, and an ethoxyphenyl moiety. The Boc group is commonly used in organic synthesis as a protecting group for amines, while the pyrrolidine ring is a five-membered heterocyclic structure containing nitrogen. The ethoxyphenyl group adds additional complexity and functionality to the molecule.

Synthesis and Applications

While specific synthesis methods for 1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses involving the formation of the pyrrolidine ring, introduction of the Boc protecting group, and attachment of the ethoxyphenyl moiety. These compounds may be used in pharmaceutical research or as intermediates in the synthesis of more complex molecules.

Related Compounds and Research

Related compounds, such as (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, have been studied extensively. This compound, with a molecular weight of 215.25 g/mol, is used in various synthetic applications due to its chiral nature and the versatility of the Boc group . Other pyrrolidine derivatives are also important in drug development, as seen with intermediates like (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, which is crucial in the synthesis of anti-HCV drugs .

Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid | CHNO | 335.4 | 1366914-01-3 |

| (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | CHNO | 215.25 | 72925-16-7 |

| (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid | Not specified | Not specified | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume